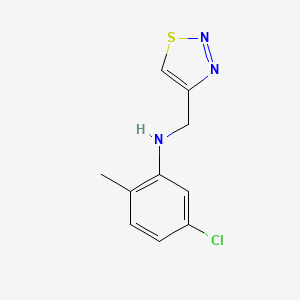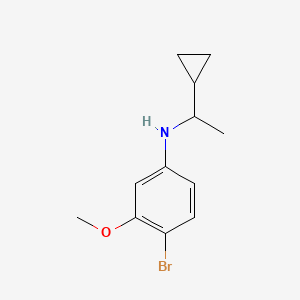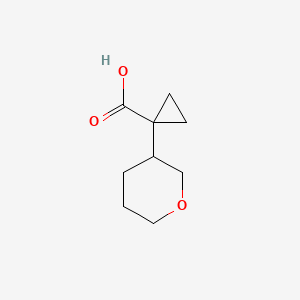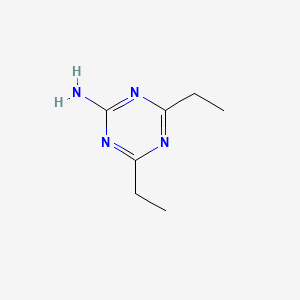![molecular formula C13H16N4O B13286205 3-[2-(4-methoxypyrrolidin-2-yl)-1H-imidazol-5-yl]pyridine](/img/structure/B13286205.png)
3-[2-(4-methoxypyrrolidin-2-yl)-1H-imidazol-5-yl]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[2-(4-methoxypyrrolidin-2-yl)-1H-imidazol-5-yl]pyridine is a complex organic compound that features a pyridine ring substituted with an imidazole and a methoxypyrrolidine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(4-methoxypyrrolidin-2-yl)-1H-imidazol-5-yl]pyridine typically involves multi-step organic reactions. One common approach is to start with the formation of the imidazole ring, followed by the introduction of the pyridine and methoxypyrrolidine groups. Specific reaction conditions, such as temperature, solvent, and catalysts, are crucial for achieving high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure scalability and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance production efficiency.
Chemical Reactions Analysis
Types of Reactions
3-[2-(4-methoxypyrrolidin-2-yl)-1H-imidazol-5-yl]pyridine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
Scientific Research Applications
3-[2-(4-methoxypyrrolidin-2-yl)-1H-imidazol-5-yl]pyridine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and catalysts.
Mechanism of Action
The mechanism of action of 3-[2-(4-methoxypyrrolidin-2-yl)-1H-imidazol-5-yl]pyridine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that regulate cellular processes, such as signal transduction, gene expression, and metabolic activity.
Comparison with Similar Compounds
Similar Compounds
- 3-(1-methylpyrrolidin-2-yl)pyridine
- 2,6-bis(1,2,3-triazol-4-yl)pyridine
Uniqueness
3-[2-(4-methoxypyrrolidin-2-yl)-1H-imidazol-5-yl]pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C13H16N4O |
|---|---|
Molecular Weight |
244.29 g/mol |
IUPAC Name |
3-[2-(4-methoxypyrrolidin-2-yl)-1H-imidazol-5-yl]pyridine |
InChI |
InChI=1S/C13H16N4O/c1-18-10-5-11(15-7-10)13-16-8-12(17-13)9-3-2-4-14-6-9/h2-4,6,8,10-11,15H,5,7H2,1H3,(H,16,17) |
InChI Key |
YSCCZNNXGFUKFS-UHFFFAOYSA-N |
Canonical SMILES |
COC1CC(NC1)C2=NC=C(N2)C3=CN=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-{[(Benzyloxy)carbonyl]amino}-6-hydroxyhexanoic acid](/img/structure/B13286138.png)




![4-Chloro-2-[4-(4-chlorophenyl)-2,3-dihydro-1,3-thiazol-2-ylidene]-3-oxobutanenitrile](/img/structure/B13286174.png)


![6-[(Pent-3-yn-1-yl)amino]pyrazine-2-carboxylic acid](/img/structure/B13286187.png)


![7-Propyl-1-azaspiro[3.5]nonane](/img/structure/B13286198.png)
